

Check Availability & Pricing

# An In-Depth Technical Guide to DPI-4452: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DPI-4452  |           |
| Cat. No.:            | B15603731 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**DPI-4452** is a novel, first-in-class cyclic peptide-based theranostic agent designed to target carbonic anhydrase IX (CAIX), a cell surface protein highly expressed in a variety of solid tumors.[1][2][3][4][5] Its unique structure, incorporating a DOTA cage, allows for chelation with both diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177) radionuclides.[6][7][8] This dual functionality enables a personalized medicine approach, allowing for the visualization of CAIX-expressing tumors and subsequent targeted radionuclide therapy.[9][10] Preclinical and early clinical studies have demonstrated the high affinity and selectivity of **DPI-4452** for CAIX, favorable pharmacokinetic properties including rapid systemic clearance, and significant anti-tumor efficacy in various cancer models.[3][7] This technical guide provides a comprehensive overview of the structure, chemical properties, and experimental methodologies associated with **DPI-4452**.

# **Structure and Chemical Properties**

**DPI-4452** is a synthetically produced cyclic peptide. Its core structure is designed for high-affinity binding to the extracellular domain of carbonic anhydrase IX (CAIX).[3][11] A key feature of its design is the covalent attachment of a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator, which serves as a stable cage for various radiometals.[1][3] While the precise amino acid sequence of the cyclic peptide component of **DPI-4452** is



proprietary, related patents for CAIX-targeting peptides describe sequences such as YNTNHVPLSPKY and NHYPLSP.[11]

Table 1: General Chemical Properties of **DPI-4452** 

| Property                  | Value                                                                | Reference(s)  |
|---------------------------|----------------------------------------------------------------------|---------------|
| Description               | A CAIX-targeting cyclic peptide with a DOTA cage.                    | [3][4][6][12] |
| Developed By              | 3B Pharmaceuticals GmbH<br>and Debiopharm International<br>SA        | [13][14]      |
| Mechanism of Action       | Binds to the extracellular domain of Carbonic Anhydrase IX (CAIX).   | [3][12]       |
| Theranostic Radionuclides | Gallium-68 (68Ga) for PET imaging, Lutetium-177 (177Lu) for therapy. | [6][8]        |

# **Mechanism of Action and Signaling Pathway**

**DPI-4452** exerts its effect by targeting carbonic anhydrase IX (CAIX), a transmembrane enzyme that is minimally expressed in normal tissues but is significantly upregulated in many solid tumors in response to hypoxia or genetic alterations such as mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene.[5][7] CAIX plays a crucial role in tumor cell survival and proliferation by regulating intra- and extracellular pH.[7] Under hypoxic conditions, tumor cells increase their glycolytic rate, leading to an accumulation of lactic acid and a decrease in intracellular pH. To counteract this, CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively extruding acid from the cell. This process helps maintain a favorable intracellular pH for tumor cell survival while contributing to an acidic tumor microenvironment, which promotes tumor invasion and metastasis.[7]

By binding to the extracellular domain of CAIX, **DPI-4452**, when chelated with a therapeutic radionuclide like 177Lu, delivers a cytotoxic radiation payload directly to the tumor cells, leading to cell death. The diagnostic counterpart, for instance 68Ga-**DPI-4452**, allows for non-



invasive visualization of CAIX-expressing tumors via Positron Emission Tomography (PET), enabling patient selection and treatment monitoring.

CAIX Signaling Pathway and **DPI-4452** Targeting

# **Quantitative Data**

The following tables summarize the key quantitative data reported for **DPI-4452** and its radiolabeled analogues.

Table 2: In Vitro Binding Affinity and Inhibition

| Parameter                            | Species                  | Value        | Reference(s) |
|--------------------------------------|--------------------------|--------------|--------------|
| IC <sub>50</sub> (recombinant hCAIX) | Human                    | 130 nM       | [12]         |
| KD (DPI-4452)                        | Human                    | 0.25 nM      | [13]         |
| KD ([natLu]Lu-DPI-<br>4452)          | Human                    | 0.16 nM      | [13]         |
| KD ([natGa]Ga-DPI-<br>4452)          | Human                    | 0.20 nM      | [13]         |
| KD ([111In]In-DPI-<br>4452)          | Human (CHO-hCAIX cells)  | 0.3 nM       | [12]         |
| KD ([111In]In-DPI-<br>4452)          | Canine (CHO-cCAIX cells) | 0.3 nM       | [12]         |
| KD ([111In]In-DPI-<br>4452)          | Murine (CHO-mCAIX cells) | 63 nM        | [12]         |
| Selectivity vs. CA IV,<br>XII, XIV   | Human                    | KD > 2000 nM | [13]         |

Table 3: In Vivo Tumor Uptake and Efficacy



| Model                            | Compound               | Max. Tumor<br>Uptake (Time)  | Tumor Growth<br>Inhibition | Reference(s) |
|----------------------------------|------------------------|------------------------------|----------------------------|--------------|
| HT-29 Xenograft<br>(CRC)         | [111In]In-DPI-<br>4452 | 2 hours                      | -                          | [7]          |
| SK-RC-52<br>Xenograft<br>(ccRCC) | [111In]In-DPI-<br>4452 | 1 hour                       | -                          | [7]          |
| HT-29 Xenograft<br>(CRC)         | [177Lu]Lu-DPI-<br>4452 | -                            | Significant                | [12]         |
| SK-RC-52<br>Xenograft<br>(ccRCC) | [177Lu]Lu-DPI-<br>4452 | -                            | Significant                | [12]         |
| ccRCC Patients<br>(n=3)          | [68Ga]Ga-DPI-<br>4452  | Mean SUVmax<br>64.6 (1 hour) | -                          | [10]         |

Table 4: Pharmacokinetics

| Species | Dose             | Elimination Half-life | Reference(s) |
|---------|------------------|-----------------------|--------------|
| Mice    | 0.7 mg/kg (i.v.) | 0.28 hours            | [7]          |
| Mice    | 5.5 mg/kg (i.v.) | 0.47 hours            | [7]          |
| Dogs    | 0.1 mg/kg (i.v.) | -                     | [12]         |

# **Experimental Protocols**

The following sections provide an overview of the key experimental methodologies used in the preclinical and clinical evaluation of **DPI-4452**.

# **Synthesis and Purification of DPI-4452**

While the specific synthesis protocol for the cyclic peptide of **DPI-4452** is not publicly disclosed, it is likely produced using solid-phase peptide synthesis (SPPS) followed by cyclization in solution. The DOTA chelator is then conjugated to the peptide.





Click to download full resolution via product page

General Synthesis Workflow for **DPI-4452** 

## Radiolabeling of DPI-4452

Labeling of **DPI-4452** with Gallium-68 is typically performed using an automated synthesis module.[9] The process involves the elution of 68Ga from a 68Ge/68Ga generator, purification and concentration of the 68Ga, followed by incubation with **DPI-4452** in a buffered solution at an elevated temperature.

Lutetium-177 labeling involves the incubation of **DPI-4452** with [177Lu]LuCl3 in a suitable buffer at a specific pH and temperature to facilitate chelation.



Click to download full resolution via product page



#### General Radiolabeling Workflows

## **In Vitro Assays**

The inhibitory activity of **DPI-4452** on the enzymatic function of CAIX is assessed using a colorimetric assay.[7] This assay measures the ability of the compound to inhibit the CAIX-catalyzed hydration of a substrate.

Surface Plasmon Resonance (SPR) is employed to determine the binding kinetics (KD, kon, koff) of **DPI-4452** to recombinant CAIX protein.[11] Cell-based binding assays using cells engineered to express CAIX (e.g., CHO-hCAIX) are also performed to determine the binding affinity in a more biologically relevant system.[12]

### In Vivo Studies

Human cancer cell lines known to express CAIX, such as HT-29 (colorectal cancer) and SK-RC-52 (clear cell renal cell carcinoma), are subcutaneously implanted into immunodeficient mice.[7][12] These models are used to evaluate the biodistribution, tumor uptake, and antitumor efficacy of radiolabeled **DPI-4452**.

Radiolabeled **DPI-4452** is administered intravenously to tumor-bearing mice or healthy larger animals (e.g., Beagle dogs). The distribution of radioactivity in various organs and the tumor is quantified over time using imaging techniques such as PET/CT (for 68Ga) and SPECT/CT (for 111In or 177Lu).[7]

In human studies, the absorbed radiation dose to various organs is estimated from the biodistribution data obtained from PET/CT imaging. Software such as OLINDA/EXM is used for these calculations.

## Conclusion

**DPI-4452** represents a promising advancement in the field of theranostics for CAIX-expressing solid tumors. Its well-defined chemical structure, coupled with a robust mechanism of action, has demonstrated significant potential in preclinical and early clinical evaluations. The data presented in this guide underscore the high affinity, selectivity, and favorable pharmacokinetic profile of **DPI-4452**, making it a strong candidate for further clinical development. The detailed experimental protocols provide a foundation for researchers to understand and potentially replicate the key studies that have defined the properties of this innovative compound. As



clinical trials progress, **DPI-4452** holds the promise of becoming a valuable tool in the personalized treatment of a range of challenging cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. First-in-Human Safety, Imaging, and Dosimetry of a Carbonic Anhydrase IX—Targeting Peptide, [68Ga]Ga-DPI-4452, in Patients with Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20230212549A1 Compounds comprising a fibroblast activation protein ligand and use thereof Google Patents [patents.google.com]
- 3. Preclinical Characterization of DPI-4452: A 68Ga/177Lu Theranostic Ligand for Carbonic Anhydrase IX Debiopharm [debiopharm.com]
- 4. Preclinical Characterization of DPI-4452: A 68Ga/177Lu Theranostic Ligand for Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. debiopharm.com [debiopharm.com]
- 6. First-in-Human Safety, Imaging, and Dosimetry of a Carbonic Anhydrase IX-Targeting Peptide, [68Ga]Ga-DPI-4452, in Patients with Clear Cell Renal Cell Carcinoma | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. urologytimes.com [urologytimes.com]
- 8. EP4448544A2 Carbonic anhydrase ix ligands Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Radiopeptide [177Lu]DPI-4452 targeting carbonic anhydrase IX shows promise for cancer | BioWorld [bioworld.com]
- 11. Clinical Trials | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 12. ITM Radiopharma: ITM Obtains Exclusive Worldwide License from Debiopharm for CA IX-Targeted Peptide-based Radiopharmaceutical Programs Targeting Solid Tumors [itm-radiopharma.com]



- 13. First-in-human safety, imaging and dosimetry of [68Ga]Ga-DPI-4452, a novel CA IXtargeting peptide, in patients with clear cell renal cell carcinoma - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 14. debiopharm.com [debiopharm.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to DPI-4452: Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603731#structure-and-chemical-properties-of-dpi-4452]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com